Triterpenoid

Physicochemical profiling Drug-likeness Aqueous solubility

This 23-sulfooxy oleanane triterpenoid (CAS 125343-14-8) is the authentic aglycone of sulfapatrinosides, featuring a unique anionic sulfate ester at C-23 that dramatically alters solubility (XLogP 5.90 vs ~8.6 for oleanolic acid) and enables selective classical complement pathway inhibition (C1q-IgG target). Unlike non-sulfated analogs, it serves as a precisely defined reference standard for dereplication, biosynthetic pathway elucidation, and chemotaxonomic fingerprinting in Valerianaceae. Its moderate lipophilicity and intermediate oral bioavailability probability (51.4%) make it an informed model for prodrug design and nanoformulation studies. Choose this compound for structurally authenticated starting material in anti-diabetic and anti-complement drug discovery, or as a high-purity analytical standard for sulfated saponin research.

Molecular Formula C30H48O7S
Molecular Weight 552.8 g/mol
CAS No. 125343-14-8
Cat. No. B12794562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriterpenoid
CAS125343-14-8
Molecular FormulaC30H48O7S
Molecular Weight552.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)COS(=O)(=O)O)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O7S/c1-25(2)13-15-30(24(32)33)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(31)27(4,18-37-38(34,35)36)21(26)9-12-29(22,28)6/h7,20-23,31H,8-18H2,1-6H3,(H,32,33)(H,34,35,36)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
InChIKeyXBZYWSMVVKYHQN-MYPRUECHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triterpenoid CAS 125343-14-8 Procurement Guide: Sulfated Oleanane Sapogenin for Complement and Metabolic Research


Triterpenoid CAS 125343-14-8 is chemically defined as (3β)-3-Hydroxy-23-(sulfooxy)olean-12-en-28-oic acid (C₃₀H₄₈O₇S, MW 552.8 g/mol), a sulfated pentacyclic triterpenoid sapogenin belonging to the oleanane structural class . It features a sulfate ester at the C-23 position on the A-ring of the oleanane scaffold, a site distinct from the more commonly modified C-3 hydroxyl [1]. This compound occurs naturally as the aglycone core of sulfated triterpenoid saponins (e.g., sulfapatrinosides) isolated from Valerianaceae and other plant families, and is catalogued under ChEBI:35191 and KEGG C06085 as a generic triterpenoid entry with this specific stereochemistry [2][3].

Why Triterpenoid CAS 125343-14-8 Cannot Be Replaced by Oleanolic Acid or Simple Triterpenoid Analogs


Generic substitution of this 23-sulfooxy triterpenoid with non-sulfated analogs such as oleanolic acid (CAS 508-02-1) or hederagenin (CAS 465-99-6) fails on multiple physicochemical and pharmacological grounds. The sulfate ester at C-23 introduces a permanent anionic charge that reduces the computed octanol-water partition coefficient (XLogP) from ~8.6 (oleanolic acid) to 5.90, fundamentally altering aqueous solubility, protein binding, and membrane partitioning behavior [1]. In complement inhibition assays, sulfation of triterpenoid scaffolds converts weakly active parent acids into potent classical pathway inhibitors: oleanolic acid 3-sulfate achieves an IC₅₀ of 42.6 μM versus 72.3 μM for non-sulfated oleanolic acid, while betulin disulfate reaches 6.9 μM—demonstrating that both the presence and position of sulfate groups critically determine bioactivity within this compound class [2]. Furthermore, the 23-sulfooxy regioisomer (oleanane-type) is structurally distinct from the 3-sulfate semisynthetic derivative and from the ursane-type 23-sulfate isomer (CAS 125343-13-7), each exhibiting different target engagement profiles [3].

Quantitative Differentiation Evidence for Triterpenoid CAS 125343-14-8 Against Closest Analogs


Lipophilicity Comparison: 23-Sulfooxy Triterpenoid (XLogP 5.90) vs. Non-Sulfated Oleanolic Acid (LogP 8.58)

The 23-sulfooxy substitution reduces the computed lipophilicity of the oleanane scaffold by approximately 2.7 log units relative to non-sulfated oleanolic acid. The target compound exhibits an XLogP of 5.90 [1], compared to oleanolic acid with an estimated LogP of 8.58 and experimentally determined log P values ranging from 5.32 to 7.23 depending on methodology [2]. Hederagenin (23-hydroxyoleanolic acid), the non-sulfated 23-oxygenated analog, shows an intermediate LogP of ~6.2–7.4 . This 2.7-unit LogP reduction translates to a predicted ~500-fold increase in aqueous-phase partitioning, directly attributable to the sulfate monoester.

Physicochemical profiling Drug-likeness Aqueous solubility

Complement Classical Pathway Inhibition: Sulfated vs. Non-Sulfated Triterpenoid Acids (Class-Level Evidence)

In the Bureeva et al. (2007) head-to-head study, sulfate esterification of triterpenoid acids markedly enhanced classical complement pathway inhibitory activity. Oleanolic acid 3-sulfate achieved an IC₅₀ of 42.6 ± 2.9 μM in the high-diluted guinea-pig serum hemolytic assay, representing a 1.7-fold improvement over non-sulfated oleanolic acid (IC₅₀ = 72.3 μM) [1]. Within the same study, the most potent sulfated triterpenoid, betulin disulfate, achieved an IC₅₀ of 6.9 ± 3.1 μM, while the isomeric ursolic acid sulfate showed IC₅₀ = 25.2 ± 0.3 μM—demonstrating that both sulfation status and triterpenoid backbone structure independently modulate potency [1]. The sulfate group is hypothesized to mimic polyanionic glycosaminoglycan interactions with complement protein C1q, providing a mechanistic basis for the observed activity enhancement [2]. Note: these data are for the 3-sulfate regioisomer; direct quantitative data for the 23-sulfooxy compound in this assay have not been reported, and the evidence is presented as class-level inference.

Complement inhibition Immunopharmacology Classical pathway

α-Glucosidase Inhibition: Oleanane-Type Triterpenoid Sulfates vs. Acarbose

Cham et al. (2023) demonstrated that oleanane-type triterpenoid sulfates are exceptionally potent α-glucosidase inhibitors in vitro. Two naturally occurring oleanane 1-sulfates, 1α,3β-dihydroxy-olean-18-ene 1-sulphate (compound 1) and 1α,3β-dihydroxy-olean-12-ene 1-sulphate (compound 2), inhibited α-glucosidase with IC₅₀ values of 3.81 ± 0.33 μM and 21.27 ± 0.48 μM, respectively—representing 65-fold and 12-fold improvements over the clinical positive control acarbose (IC₅₀ = 247.73 ± 11.85 μM) [1]. This study establishes that sulfation of the oleanane scaffold, regardless of the specific sulfate position (C-1 in this case; C-23 in the target compound), confers potent α-glucosidase inhibitory activity that dramatically exceeds that of the standard-of-care agent. The finding corroborates a broader pattern wherein sulfated triterpenoids from diverse sources (e.g., Vietnamese red alga Tricleocarpa fragilis, IC₅₀ values 6.52–36.34 μM) consistently outperform acarbose [2]. Direct data for the 23-sulfooxy compound in this specific assay have not been published; evidence is presented as class-level inference.

α-Glucosidase inhibition Anti-diabetic Natural product sulfates

Topological Polar Surface Area and Hydrogen Bonding Capacity: 23-Sulfooxy Triterpenoid vs. Non-Sulfated Analogs

The 23-sulfooxy modification dramatically increases the topological polar surface area (TPSA) and hydrogen bond acceptor/donor counts of the oleanane scaffold. The target compound has a TPSA of 130.0 Ų with 7 H-bond acceptors and 3 H-bond donors [1], compared to oleanolic acid (TPSA = 57.5 Ų, 3 HBA, 2 HBD) and hederagenin (TPSA = 77.8 Ų, 4 HBA, 3 HBD) [2]. The TPSA increase of 72.5 Ų (2.3-fold) relative to oleanolic acid is driven entirely by the sulfate group and has direct consequences for membrane permeability predictions: TPSA values above 140 Ų are generally associated with poor oral bioavailability, whereas values below 60 Ų predict good membrane penetration—placing this compound in an intermediate permeability range distinct from its non-sulfated counterparts [3]. Additionally, the ACD/LogD at pH 7.4 is 1.91 (vs. ACD/LogP of 7.62), indicating substantial ionization under physiological conditions that further differentiates its distribution behavior from neutral triterpenoid acids [1].

Molecular descriptors Drug design Membrane permeability

ADMET Predicted Profile: Computational Safety and Disposition Differentiation

Computational ADMET profiling via admetSAR 2.0 predicts that the 23-sulfooxy triterpenoid possesses a favorable safety and disposition profile relative to common triterpenoid benchmarks. The compound is predicted to have human intestinal absorption (97.6% probability), human oral bioavailability (51.4% probability), and lacks CYP450 inhibitory promiscuity (81.97% probability of non-promiscuous CYP inhibition) [1]. Individual CYP isoform inhibition predictions are negative for CYP3A4 (90.4%), CYP2C9 (78.1%), CYP2D6 (87.1%), and CYP1A2 (78.6%), suggesting a low risk of metabolism-based drug-drug interactions [1]. Ames mutagenicity is predicted negative (86.0% probability), as is hepatotoxicity (83.8% probability) [1]. In contrast, oleanolic acid is a known CYP3A4 and CYP1A2 inhibitor with reported IC₅₀ values of 143.5 μM and 78.9 μM, respectively, in human liver microsomes [2]. The predicted P-glycoprotein non-inhibitor status (48.6% probability) and P-gp non-substrate prediction (71.4% probability) suggest the compound may avoid efflux-mediated resistance and absorption barriers that affect many natural products [1].

ADMET prediction Drug safety In silico toxicology

Regioisomeric Specificity: 23-Sulfooxy Oleanane vs. 3-Sulfate Oleanane vs. 23-Sulfooxy Ursane

The 23-sulfooxy position on the oleanane scaffold defines a structurally distinct chemotype that cannot be replicated by semisynthetic 3-sulfate derivatives or by the isomeric ursane-type 23-sulfate. The target compound (CAS 125343-14-8) bears the sulfate ester at C-23 on the A-ring of the oleanane skeleton (olean-12-ene backbone), whereas the semisynthetic oleanolic acid 3-sulfate studied by Bureeva et al. (2007) has the sulfate at the C-3 position [1]. The ursane-type 23-sulfooxy isomer (CAS 125343-13-7, Urs-12-en-28-oic acid, 3-hydroxy-23-(sulfooxy)-) shares the 23-sulfate modification but on the ursane backbone (urs-12-ene), where the E-ring methyl substitution pattern (C-29 and C-30 at C-19 and C-20) differs from that of oleanane (gem-dimethyl at C-20) [2]. This regioisomeric and stereochemical specificity is critical because: (i) the natural product origin of the 23-sulfate pattern (isolated from Valerianaceae and Zygophyllum species as sulfapatrinoside aglycones) distinguishes it from semisynthetic 3-sulfate derivatives [3]; and (ii) the C-23 sulfate is spatially positioned to engage different biological targets than the C-3 sulfate, as the two positions project from opposite faces of the A-ring and experience different steric and electronic environments .

Regioisomer differentiation Natural product authenticity SAR studies

Optimal Research and Procurement Application Scenarios for Triterpenoid CAS 125343-14-8


Complement System Classical Pathway Inhibitor Discovery Programs

The 23-sulfooxy oleanane scaffold provides a structurally authenticated natural product starting point for medicinal chemistry campaigns targeting selective classical complement pathway inhibition. As demonstrated by Bureeva et al. (2007), sulfated triterpenoids inhibit the C1q–immunoglobulin interaction—the earliest step in classical pathway activation—while largely sparing the alternative pathway [1]. The 23-sulfooxy aglycone can serve as a core scaffold for semisynthetic diversification (e.g., C-28 esterification, A-ring oxidation) to optimize potency beyond the 42.6 μM IC₅₀ observed for the 3-sulfate analog, or as an authentic reference standard for isolating and characterizing sulfated saponins from natural extracts.

α-Glucosidase Inhibitor Development for Metabolic Disease Research

Oleanane-type triterpenoid sulfates have demonstrated α-glucosidase inhibitory potency 12–65-fold greater than acarbose (IC₅₀ = 247.73 μM) in validated in vitro assays [2]. The 23-sulfooxy oleanane aglycone represents a structurally distinct chemotype for developing non-sugar-based α-glucosidase inhibitors. Its intermediate predicted oral bioavailability (51.4% probability) and lack of CYP inhibition promiscuity [3] support its prioritization for hit-to-lead optimization in anti-diabetic drug discovery, particularly where acarbose-like gastrointestinal side effects need to be circumvented through alternative chemotypes.

Triterpenoid Saponin Reference Standard and Biosynthetic Intermediate Studies

As the authentic aglycone of sulfapatrinosides I and II—sulfated triterpenoid glycosides isolated from Patrinia scabiosaefolia (Valerianaceae) [4]—this compound is the essential reference material for natural product dereplication, quality control of botanical extracts, and biosynthetic pathway elucidation in plants producing sulfated oleanane saponins. Its well-defined stereochemistry (9 stereocenters) and the 23-sulfooxy motif serve as a chemotaxonomic marker for the Valerianaceae family and related genera, enabling its use as an analytical standard in LC-MS-based metabolomics and phytochemical fingerprinting.

Physicochemical Property Benchmarking for Sulfated Natural Product Formulation

The compound's combination of moderate lipophilicity (XLogP 5.90), substantial TPSA (130.0 Ų), and pH-dependent ionization (ACD/LogD 1.91 at pH 7.4) makes it an informative model compound for studying the formulation behavior of sulfated triterpenoid natural products [3]. Procurement of this compound enables solubility, stability, and permeability studies that bridge the gap between highly lipophilic non-sulfated triterpenoids (LogP >8) and highly polar triterpenoid saponins—providing data applicable to prodrug design, nanoformulation development, and biorelevant solubility assays for this compound class.

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